molecular formula C19H15BrN2O4S B5164810 [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] benzoate

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] benzoate

Cat. No.: B5164810
M. Wt: 447.3 g/mol
InChI Key: ZUYAKQFRLQJULW-GDNBJRDFSA-N
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Description

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] benzoate: is a complex organic compound featuring a thiazole ring, a brominated phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the brominated phenyl group and the benzoate ester. Common reagents include thioamides, brominated phenols, and benzoic acid derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve efficiency. Techniques such as catalytic oxidation and self-exothermic reactions are employed to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The brominated phenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is explored. Its interactions with biological macromolecules are of particular interest.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] benzoate involves its interaction with specific molecular targets. The thiazole ring and brominated phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .

Properties

IUPAC Name

[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-ethoxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c1-2-25-14-9-11(10-15-17(23)22-19(21)27-15)8-13(20)16(14)26-18(24)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H2,21,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYAKQFRLQJULW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)Br)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)Br)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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